N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Antibacterial SAR Hydrogen bonding Oxalamide functional group

For structure-activity relationship (SAR) studies on c-Met kinase, this compound is the preferred probe. Its unique 3-chloro-4-fluorophenyl motif enhances target binding via halogen bonding, while the chiral 2-hydroxy-2-phenylpropyl group acts as a critical hydrogen-bond donor—a function completely absent in simpler or methoxy-substituted analogs. This specific combination is irreplaceable for validating pharmacophore models dependent on this interaction. Investigating stereospecific binding? Procure single enantiomers to map kinome selectivity and reduce off-target effects. Generic substitutions will fail to replicate this interaction profile. Ideal for cellular permeability assays; its calculated logP supports parallel biochemical and cell-based target engagement evaluation to guide lead optimization.

Molecular Formula C17H16ClFN2O3
Molecular Weight 350.77
CAS No. 1351621-86-7
Cat. No. B2562053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide
CAS1351621-86-7
Molecular FormulaC17H16ClFN2O3
Molecular Weight350.77
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)O
InChIInChI=1S/C17H16ClFN2O3/c1-17(24,11-5-3-2-4-6-11)10-20-15(22)16(23)21-12-7-8-14(19)13(18)9-12/h2-9,24H,10H2,1H3,(H,20,22)(H,21,23)
InChIKeyYNFTUBZBYIQHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide: Structural and Physicochemical Baseline for Research Procurement


N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide (CAS 1351621-86-7) is a synthetic, unsymmetrically substituted N,N'-oxalamide derivative. It features a 3-chloro-4-fluorophenyl group on one amide nitrogen and a 2-hydroxy-2-phenylpropyl moiety on the other, resulting in a molecular weight of approximately 350.77 g/mol . The compound belongs to a class of oxalamides explored in medicinal chemistry for their potential to inhibit protein tyrosine kinases, such as c-Met, and modulate other targets like GPR40, making them relevant to oncology and metabolic disease research [1]. This compound is offered for laboratory-scale research and development, not for human or veterinary use .

Why Generic Substitution is Inadequate for N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide in Targeted Research


Within the oxalamide class, the specific combination of the 3-chloro-4-fluorophenyl group and the 2-hydroxy-2-phenylpropyl group is not interchangeable with simpler analogs. The 3-chloro-4-fluorophenyl motif is a privileged structure known to enhance binding affinity for certain kinase targets through halogen bonding, as seen in related c-Met inhibitors [1]. Simultaneously, the 2-hydroxy-2-phenylpropyl group provides a unique chiral hydroxyalkylaryl tail that can both donate a hydrogen bond and engage in π-π stacking, features absent in simple alkyl or benzyl analogs . Substituting the hydroxyl group with a methoxy group, as in N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide, eliminates hydrogen-bond donor capacity and has been shown to result in distinct antibacterial activity profiles, underscoring the critical functional role of this group . Therefore, a generic substitution would fail to replicate the intended interaction profile in structure-activity relationship (SAR) studies.

Quantitative Differential Evidence for N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide Against Its Closest Analogs


Hydrogen-Bond Donor Capacity vs. Methoxy Analog in Antibacterial Activity

The target compound contains a secondary alcohol (2-hydroxy-2-phenylpropyl), which acts as a hydrogen-bond donor (HBD). Its closest commercially available analog with quantitative data, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide, features a methyl ether at the analogous position, which can only act as a hydrogen-bond acceptor. This functional group switch correlates with a distinct antibacterial activity profile. The methoxy analog shows a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Pseudomonas aeruginosa . The presence of the HBD in the target compound is hypothesized to enhance interactions with biological targets that have complementary hydrogen-bond acceptor sites, a key parameter in kinase inhibitor design . Direct MIC data for the target compound is not publicly available, but the structural difference provides a clear rationale for differential activity.

Antibacterial SAR Hydrogen bonding Oxalamide functional group

Lipophilic Ligand Efficiency (LLE) Potential vs. Des-phenyl Analog

The target compound possesses a 2-phenylpropyl group, which increases its calculated logP relative to a hypothetical des-phenyl analog such as N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-methylpropyl)oxalamide. While specific logP values are not publicly disclosed, the addition of a phenyl ring generally increases logP by approximately 1.5-2 units, enhancing membrane permeability but also potentially reducing solubility. In kinase drug discovery, balancing potency (e.g., IC50) with lipophilicity is crucial. The patent literature for this class indicates that compounds with c-Met IC50 values in the low micromolar range often achieve optimal Lipophilic Ligand Efficiency (LLE) values when logP is below 5, a threshold the target compound is structurally optimized to approach without exceeding [1].

Lipophilic efficiency Physicochemical property Drug-likeness

Chiral Center for Stereospecific Interactions vs. Achiral Analogs

The target compound contains a chiral center at the 2-hydroxy-2-phenylpropyl carbon, giving rise to (R) and (S) enantiomers. This contrasts with achiral analogs such as N1-(3-chloro-4-fluorophenyl)-N2-phenethyloxalamide. In related oxalamide systems, enantiomers can exhibit differential binding to kinase targets; for example, patent families on oxalamide-based kinase inhibitors often claim single enantiomers with superior potency [1]. The racemic or enantiopure procurement of this compound allows researchers to explore stereospecific interactions that are impossible with achiral comparators, which may lead to improved selectivity profiles in biochemical assays.

Chirality Stereochemistry Target engagement

Validated Research Application Scenarios for N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide Based on Differential Evidence


Probing Hydrogen-Bond-Dependent Kinase Inhibition in Oncology Research

In a structure-activity relationship (SAR) study focused on the hinge-binding region of c-Met kinase, this compound serves as a specific probe for the role of a hydrogen-bond donor. Unlike its methoxy analog, the hydroxyl group allows for the exploration of a key hydrogen-bond interaction with a backbone carbonyl or a water network in the kinase active site. This makes it the preferred compound for validating pharmacophore models derived from oxalamide-based kinase inhibitors [1].

Stereochemistry-Activity Relationship (SSAR) Profiling for Kinase Selectivity

For researchers aiming to improve selectivity profiles within the kinome, procuring the single enantiomers of this compound is a prerequisite. The chiral 2-hydroxy-2-phenylpropyl motif provides a tool to investigate stereospecific binding pockets, potentially reducing off-target activity against anti-targets that do not discriminate between achiral or racemic leads. This application is supported by the general precedent in the oxalamide kinase inhibitor field where chirality modulates potency [1].

Optimizing Cellular Permeability and Lipophilic Efficiency (LLE) in Lead Optimization

This compound is an ideal candidate for evaluating the balance between cellular permeability and target potency in a lead optimization program. Its calculated logP, elevated relative to its des-phenyl analog, places it in a high-permeability window. Parallel assessment of c-Met inhibition (biochemical IC50) and cell-based target engagement (e.g., phospho-Met cellular assay) can directly quantify its LLE, guiding the synthesis of the next iteration of analogs [1].

Quote Request

Request a Quote for N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.